1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of two 4-fluorobenzyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrido[3,2-d]pyrimidine ring. The pyrido[3,2-d]pyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Properties
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNFDRZXGAHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine-2,4-dione.
Condensation Reaction: The 4-fluorobenzylamine is reacted with pyrido[3,2-d]pyrimidine-2,4-dione in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of new pharmaceuticals with various biological activities.
Uniqueness
1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two 4-fluorobenzyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
